molecular formula C8H8BrFS B14027131 (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B14027131
M. Wt: 235.12 g/mol
InChI Key: SRFXXGXCQNWWNY-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H8BrFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-bromo-3-fluoro-2-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl sulfane derivatives.

Scientific Research Applications

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluoro-3-methylphenyl)(methyl)sulfane
  • (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane
  • (4-Bromo-2-fluorophenyl)(methyl)sulfane

Uniqueness

(4-Bromo-3-fluoro-2-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications where these unique properties are advantageous.

Properties

Molecular Formula

C8H8BrFS

Molecular Weight

235.12 g/mol

IUPAC Name

1-bromo-2-fluoro-3-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFS/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3

InChI Key

SRFXXGXCQNWWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)Br)SC

Origin of Product

United States

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